molecular formula C16H13NO3S B12931416 [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid CAS No. 112827-72-2

[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid

Cat. No.: B12931416
CAS No.: 112827-72-2
M. Wt: 299.3 g/mol
InChI Key: XNCAPVJGVNZLGY-UHFFFAOYSA-N
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Description

2-((2-Methoxyacridin-9-yl)thio)acetic acid is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₃NO₃S. It is primarily used in research settings and is known for its unique structural properties, which include an acridine moiety linked to a thioacetic acid group via a methoxy substituent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyacridin-9-yl)thio)acetic acid typically involves the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Thioacetic Acid Attachment:

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyacridin-9-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thiol reagents, alkyl halides.

Major Products Formed

Scientific Research Applications

2-((2-Methoxyacridin-9-yl)thio)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Methoxyacridin-9-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Methoxyacridin-9-yl)thio)acetic acid is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

112827-72-2

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

2-(2-methoxyacridin-9-yl)sulfanylacetic acid

InChI

InChI=1S/C16H13NO3S/c1-20-10-6-7-14-12(8-10)16(21-9-15(18)19)11-4-2-3-5-13(11)17-14/h2-8H,9H2,1H3,(H,18,19)

InChI Key

XNCAPVJGVNZLGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)O

Origin of Product

United States

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